molecular formula C6H9NO2S B13944349 1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one CAS No. 71071-72-2

1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one

Cat. No.: B13944349
CAS No.: 71071-72-2
M. Wt: 159.21 g/mol
InChI Key: RGGMSXHAVVMXKV-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one is a heterocyclic compound featuring a 4,5-dihydro-1,3-oxazole (oxazoline) core substituted with a methylsulfanyl group at position 2 and an acetyl group at position 5. This structure combines an electron-rich sulfur atom and a carbonyl group, making it a versatile intermediate in organic synthesis and medicinal chemistry.

The methylsulfanyl group introduces steric and electronic effects, influencing both the compound’s physical properties (e.g., melting point, solubility) and its participation in reactions such as nucleophilic substitutions or cycloadditions. The acetyl group at position 5 contributes to polarity, enhancing intermolecular interactions like hydrogen bonding or dipole-dipole forces .

Properties

CAS No.

71071-72-2

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

1-(2-methylsulfanyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone

InChI

InChI=1S/C6H9NO2S/c1-4(8)5-3-7-6(9-5)10-2/h5H,3H2,1-2H3

InChI Key

RGGMSXHAVVMXKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CN=C(O1)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHANONE, 1-[4,5-DIHYDRO-2-(METHYLTHIO)-5-OXAZOLYL]- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a thioamide with an α-haloketone, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ETHANONE, 1-[4,5-DIHYDRO-2-(METHYLTHIO)-5-OXAZOLYL]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted oxazole derivatives.

Scientific Research Applications

ETHANONE, 1-[4,5-DIHYDRO-2-(METHYLTHIO)-5-OXAZOLYL]- has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHANONE, 1-[4,5-DIHYDRO-2-(METHYLTHIO)-5-OXAZOLYL]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound belongs to a broader class of ethanone-functionalized heterocycles. Key structural analogs include:

Compound Core Ring Substituents Key Structural Features
1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one (Target) 4,5-Dihydrooxazole 2-(Methylsulfanyl), 5-acetyl Planar oxazoline ring with sulfur and carbonyl groups; moderate steric hindrance
(Z)-1-(4-Phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one Thiadiazoline Phenyl, p-tolylimino, acetyl Non-planar thiadiazoline ring; substituents induce diastereoselectivity
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-(chloromethyl)phenyl)ethan-1-one (1f) Acetyl-sulfoximine 4-(Chloromethyl)phenyl, dimethylsulfoximine Sulfoximine group enhances polarity; chloromethyl substituent increases reactivity
1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone Dihydropyrazole 4-(Hexyloxy)phenyl, phenyl Bulky substituents reduce planarity; hexyloxy group improves lipophilicity

Physical and Spectroscopic Properties

  • Melting Points :

    • The target compound’s analogs with electron-withdrawing groups (e.g., 1f: 137.3–138.5°C ) exhibit higher melting points than those with electron-donating groups (e.g., 1e: methoxy-substituted, lower melting point). This trend suggests that the methylsulfanyl group in the target compound may confer intermediate thermal stability.
    • Thiadiazoline derivatives (e.g., compound 88 in ) show similar melting ranges (120–150°C), indicating comparable intermolecular forces.
  • Spectroscopic Data :

    • IR Spectroscopy : All analogs display C=O stretches near 1700 cm⁻¹ and C=N/C=S stretches between 1600–1650 cm⁻¹ . The target compound’s methylsulfanyl group may slightly shift these peaks due to inductive effects.
    • NMR : In thiadiazoline analogs, the acetyl group’s carbonyl carbon resonates at δ ~200 ppm in ¹³C NMR, while aromatic protons appear at δ 6.5–8.0 ppm in ¹H NMR . The methylsulfanyl group’s protons in the target compound are expected near δ 2.1–2.5 ppm.

Reactivity and Electronic Effects

  • Thiadiazoline vs. Oxazoline Cores :

    • Thiadiazoline rings (e.g., in ) exhibit greater π-conjugation and electrophilicity compared to oxazoline, making them more reactive toward nucleophiles.
    • The oxazoline core in the target compound likely offers better stability under acidic conditions due to reduced ring strain .
  • Chloromethyl or nitro substituents (e.g., in ) enhance electrophilicity, accelerating reactions like SN2 or Michael additions.

Biological Activity

1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one is a compound that belongs to the oxazole family, characterized by its unique structural features, including a methylsulfanyl group and a dihydrooxazole moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antiproliferative effects and interactions with various biological targets.

Antiproliferative Properties

Recent studies have indicated that compounds related to 1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar oxazole structures have shown promising results in inhibiting the growth of breast cancer cells by inducing apoptosis and cell cycle arrest at the G2/M phase. The mechanism often involves disruption of microtubule dynamics, which is critical for mitotic progression .

The biological activity of this compound can be attributed to its ability to bind to tubulin and disrupt microtubule formation. This action leads to mitotic catastrophe, a process where cells undergo abnormal mitosis resulting in cell death. Immunofluorescence studies have confirmed that such compounds can induce multinucleation in cancer cells, further supporting their role as potential anticancer agents .

Case Studies

  • Case Study: Breast Cancer Cells
    • Cell Lines : MCF-7 (ER+/PR+) and MDA-MB-231 (triple-negative)
    • Findings : The compound demonstrated an IC50 value of 52 nM in MCF-7 cells and 74 nM in MDA-MB-231 cells, indicating potent antiproliferative effects. The treatment led to significant G2/M phase arrest and apoptosis induction .
  • Case Study: Computational Studies
    • Objective : To evaluate binding conformations of the compound in relation to tubulin.
    • Results : Computational docking studies revealed favorable binding interactions with the colchicine site on tubulin, suggesting a mechanism for its antiproliferative effects .

Molecular Formula and Weight

PropertyValue
Molecular FormulaC6H9NOS
Molecular Weight145.21 g/mol
InChI KeyInChI=1S/C6H9NOS/c1-5(7)6(8)9/h5H,1H3,(H2,8,9)

Spectroscopic Data

The compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry. These techniques provide insights into the molecular structure and confirm the presence of functional groups essential for its biological activity.

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